molecular formula C3H3NO3 B13106635 5-Hydroxy-1,2-oxazol-3(2H)-one CAS No. 675198-91-1

5-Hydroxy-1,2-oxazol-3(2H)-one

Cat. No.: B13106635
CAS No.: 675198-91-1
M. Wt: 101.06 g/mol
InChI Key: PNICOKLUBCGUPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Hydroxy-1,2-oxazol-3(2H)-one is a heterocyclic compound containing an oxazole ring with a hydroxyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxy-1,2-oxazol-3(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of hydroxylamine with α,β-unsaturated carbonyl compounds, followed by cyclization to form the oxazole ring.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy-1,2-oxazol-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The oxazole ring can be reduced under specific conditions.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone, while substitution may introduce various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Hydroxy-1,2-oxazol-3(2H)-one involves its interaction with specific molecular targets. The hydroxyl group and the oxazole ring can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    5-Hydroxy-2-oxazolidinone: Similar structure but with a different ring system.

    5-Hydroxy-1,2,4-oxadiazole: Contains an oxadiazole ring instead of an oxazole ring.

Uniqueness

5-Hydroxy-1,2-oxazol-3(2H)-one is unique due to its specific ring structure and the presence of the hydroxyl group, which can impart distinct chemical and biological properties compared to similar compounds.

Properties

CAS No.

675198-91-1

Molecular Formula

C3H3NO3

Molecular Weight

101.06 g/mol

IUPAC Name

5-hydroxy-1,2-oxazol-3-one

InChI

InChI=1S/C3H3NO3/c5-2-1-3(6)7-4-2/h1,6H,(H,4,5)

InChI Key

PNICOKLUBCGUPE-UHFFFAOYSA-N

Canonical SMILES

C1=C(ONC1=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.